molecular formula C12H12N2O2 B13821958 (3R,4S)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid CAS No. 2098497-36-8

(3R,4S)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13821958
CAS No.: 2098497-36-8
M. Wt: 216.24 g/mol
InChI Key: IHZBMIWAIOOPFC-MNOVXSKESA-N
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Description

(3R,4S)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a cyanophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral starting materials to ensure the correct stereochemistry.

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.

    Introduction of the Cyanophenyl Group: This step often involves a nucleophilic substitution reaction where a cyanophenyl group is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

(3R,4S)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating the interaction of chiral compounds with biological systems.

    Industrial Applications: The compound’s derivatives may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The cyanophenyl group can interact with various enzymes or receptors, potentially inhibiting or activating them. The carboxylic acid group may also play a role in binding to active sites of enzymes, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid: can be compared with other pyrrolidine derivatives such as:

Uniqueness

The presence of both the cyanophenyl and carboxylic acid groups in this compound makes it unique, providing a combination of reactivity and binding potential that is not found in simpler pyrrolidine derivatives.

Properties

CAS No.

2098497-36-8

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

(3R,4S)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c13-5-8-3-1-2-4-9(8)10-6-14-7-11(10)12(15)16/h1-4,10-11,14H,6-7H2,(H,15,16)/t10-,11+/m1/s1

InChI Key

IHZBMIWAIOOPFC-MNOVXSKESA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2C#N

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2C#N

Origin of Product

United States

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